molecular formula C3H5N3O4S-2 B11750307 1H-imidazol-2-amine;sulfate

1H-imidazol-2-amine;sulfate

Cat. No.: B11750307
M. Wt: 179.16 g/mol
InChI Key: LEUJVEZIEALICS-UHFFFAOYSA-L
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Description

1H-Imidazol-2-Amine Sulfate is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms Imidazole derivatives are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazol-2-Amine Sulfate can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of aldehydes with 2-aminobenzylalcohol, followed by intramolecular cyclization and aromatization .

Industrial Production Methods: Industrial production of 1H-Imidazol-2-Amine Sulfate often involves multi-component reactions conducted under optimized conditions to enhance yield and efficiency. Catalysts and green chemistry principles are frequently employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2-Amine Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

1H-Imidazol-2-Amine Sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-Amine Sulfate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazol-2-Amine Sulfate is unique due to its specific amine substitution at the 2-position, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where other imidazole derivatives may not be as effective .

Conclusion

1H-Imidazol-2-Amine Sulfate is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C3H5N3O4S-2

Molecular Weight

179.16 g/mol

IUPAC Name

1H-imidazol-2-amine;sulfate

InChI

InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4)/p-2

InChI Key

LEUJVEZIEALICS-UHFFFAOYSA-L

Canonical SMILES

C1=CN=C(N1)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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